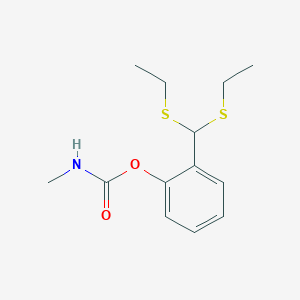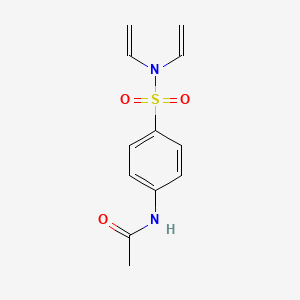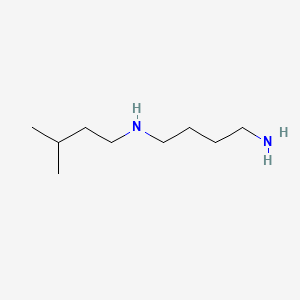
2-(Bis(methylthio)methyl)phenyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bis(methylthio)methyl)phenyl methylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl ring substituted with a methylcarbamate group and two methylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(methylthio)methyl)phenyl methylcarbamate typically involves the reaction of 2-(methylthio)benzyl chloride with methyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bis(methylthio)methyl)phenyl methylcarbamate can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio groups, yielding the corresponding phenyl methylcarbamate.
Substitution: The methylthio groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl methylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Bis(methylthio)methyl)phenyl methylcarbamate has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting the nervous system.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Wirkmechanismus
The mechanism of action of 2-(Bis(methylthio)methyl)phenyl methylcarbamate involves the inhibition of enzymes by carbamylation. The compound reacts with the active site of the enzyme, forming a stable carbamate-enzyme complex. This inhibits the enzyme’s activity, leading to the desired biological effect. The molecular targets include enzymes such as acetylcholinesterase, which is crucial for nerve signal transmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methiocarb: A similar carbamate compound used as a pesticide.
Ethiofencarb: Another carbamate pesticide with similar enzyme inhibition properties.
Phenyl methylcarbamate: A simpler carbamate compound with fewer substituents.
Uniqueness
2-(Bis(methylthio)methyl)phenyl methylcarbamate is unique due to the presence of two methylthio groups, which can undergo various chemical modifications. This provides versatility in its applications and potential for the development of new derivatives with enhanced properties.
Eigenschaften
CAS-Nummer |
6853-79-8 |
|---|---|
Molekularformel |
C13H19NO2S2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
[2-[bis(ethylsulfanyl)methyl]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H19NO2S2/c1-4-17-12(18-5-2)10-8-6-7-9-11(10)16-13(15)14-3/h6-9,12H,4-5H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
GAAGFBCYBSDRSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C1=CC=CC=C1OC(=O)NC)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)




